Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Pentachloroanisole-d3 (CAS 1219804-52-0)
Foreword: In the landscape of modern analytical chemistry, particularly in environmental monitoring and toxicology, the demand for precision and accuracy is paramount. The quantification of trace-level contaminants requires robust methodologies that can overcome the inherent variabilities of complex sample matrices and sophisticated instrumentation. This guide provides a comprehensive technical overview of Pentachloroanisole-d3 (CAS 1219804-52-0), a critical tool for researchers in this field. We will move beyond a simple datasheet to explore the fundamental principles that make this isotopically labeled standard indispensable, its practical application, and the logic behind its use in high-fidelity quantitative analysis.
Part 1: Core Identity and Nomenclature of CAS 1219804-52-0
Pentachloroanisole-d3 is the deuterated form of Pentachloroanisole (PCA), an organochlorine compound. The key feature of this molecule is the substitution of the three hydrogen atoms on its methoxy group (-OCH₃) with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), the gold standard for quantitative analysis.[3]
While chemically almost identical to its non-deuterated counterpart, its increased mass allows it to be clearly distinguished by a mass spectrometer.[4] This characteristic is the cornerstone of its utility in analytical workflows.
Chemical Identifiers
| Property | Value | Source(s) |
| Chemical Name | 1,2,3,4,5-Pentachloro-6-(methoxy-d3)benzene | [5] |
| CAS Number | 1219804-52-0 | [5][6][7] |
| Molecular Formula | C₇D₃Cl₅O | [5] |
| Molecular Weight | 283.37 g/mol | [5] |
| Unlabeled CAS | 1825-21-4 (Pentachloroanisole) | [8][9][10][11] |
Verified Synonyms
The nomenclature for isotopically labeled compounds can vary between suppliers and publications. Understanding these synonyms is crucial for effective literature and database searches.
-
Pentachloroanisole D3 (methoxy D3)[5]
-
D3-Pentachloroanisole[6]
-
Pentachloroanisole-d3 (methoxy-d3)[7]
Furthermore, any synonym for the parent compound can be adapted to its deuterated form. Common synonyms for Pentachloroanisole (CAS 1825-21-4) that can be logically extended to the deuterated analog include:
Part 2: The Scientific Rationale: Isotope Dilution Mass Spectrometry (IDMS)
To appreciate the value of Pentachloroanisole-d3, one must first understand the principle it serves: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful technique for achieving high-accuracy measurements by correcting for procedural errors and matrix-induced signal variations.[3]
The Core Principle: A known quantity of an isotopically labeled standard (the "spike"), such as Pentachloroanisole-d3, is added to a sample at the earliest possible stage of analysis.[3] This standard behaves identically to the native, non-labeled analyte throughout the entire workflow—extraction, cleanup, chromatography, and ionization.[2][4] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte's signal during ionization in the mass spectrometer will affect the standard to the same degree.[1][14]
By measuring the ratio of the native analyte to the isotopically labeled standard in the final mass spectrum, an extremely accurate quantification of the original analyte concentration can be calculated, effectively nullifying most sources of experimental error.
Part 3: Physicochemical Properties
While specific experimental data for Pentachloroanisole-d3 is not widely published, its physical and chemical properties are expected to be nearly identical to its non-deuterated analog, Pentachloroanisole (CAS 1825-21-4). The substitution of hydrogen with deuterium results in a negligible change in molecular volume and polarity.
Properties of Pentachloroanisole (CAS 1825-21-4)
| Property | Value | Source(s) |
| Appearance | White crystalline solid, needles | [10] |
| Molecular Formula | C₇H₃Cl₅O | [10][11][12] |
| Molecular Weight | 280.36 g/mol | [11][12] |
| Melting Point | 107 - 110 °C | [6][11][15] |
| Boiling Point | 309 °C at 760 Torr | [11] |
| Solubility | Insoluble in water |
Pentachloroanisole is a known metabolite of the widely used biocide Pentachlorophenol (PCP) and is recognized for its chemical stability and resistance to degradation.[16][17]
Part 4: Synthesis Pathway and Isotopic Labeling
The synthesis of Pentachloroanisole-d3 is not explicitly detailed in the provided search results. However, based on general organic chemistry principles and the known metabolism of its parent compound, a logical synthetic route can be proposed. The most direct method involves the methylation of Pentachlorophenol (PCP) using a deuterated methylating agent.
Pentachlorophenol can be deprotonated with a suitable base to form the pentachlorophenoxide anion, which then acts as a nucleophile to attack a deuterated methyl source, such as iodomethane-d3 (CD₃I) or dimethyl sulfate-d6, in a Williamson ether synthesis. The ultimate source for the d3-methyl group is typically deuterated methanol (CD₃OD), a cost-effective and readily available starting material for generating these reagents.[18]
Part 5: Experimental Protocol: Quantification of Pentachloroanisole in Water Samples
This section provides a representative workflow for using Pentachloroanisole-d3 as an internal standard for the quantification of native Pentachloroanisole in an environmental water sample via Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To accurately determine the concentration of Pentachloroanisole (PCA) in a water sample.
Materials:
-
Pentachloroanisole-d3 (CAS 1219804-52-0) standard solution (e.g., 1.0 µg/mL in Methanol).
-
Pentachloroanisole (CAS 1825-21-4) calibration standards.
-
LC-MS grade solvents (Methanol, Acetonitrile, Water).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Water sample for analysis.
Step-by-Step Methodology
-
Sample Fortification (Spiking):
-
Measure 100 mL of the water sample into a clean glass container.
-
Add a precise volume of the Pentachloroanisole-d3 internal standard (IS) solution to the sample to achieve a final concentration of 50 ng/L. Causality: This step ensures the IS is present from the very beginning, accounting for any analyte loss during the subsequent extraction and concentration steps.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the spiked water sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Causality: SPE serves to both concentrate the analytes from the large water volume and clean up the sample matrix, improving LC-MS performance.
-
-
Sample Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase. Causality: This step increases the analyte concentration to a level suitable for sensitive detection by the LC-MS system.
-
-
LC-MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution program with a mobile phase consisting of water and methanol (both may contain a small amount of formic acid or ammonium acetate to improve ionization). The gradient is designed to separate PCA from other matrix components. Self-Validation: The deuterated standard will co-elute with the native analyte, confirming chromatographic identity and ensuring that both experience the same conditions at the same time.[4]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Monitor the specific m/z transition for native PCA.
-
Simultaneously, monitor the specific m/z transition for Pentachloroanisole-d3. The precursor and product ions for the standard will be 3 mass units higher than for the native analyte.
-
-
-
Quantification:
-
Generate a calibration curve using the known calibration standards, plotting the ratio of the PCA peak area to the PCA-d3 peak area against the concentration of PCA.
-
Calculate the same peak area ratio for the unknown sample.
-
Determine the concentration of PCA in the sample by interpolating its peak area ratio on the calibration curve.
-
Conclusion
Pentachloroanisole-d3 (CAS 1219804-52-0) is more than just a chemical; it is an enabling tool for generating reliable and defensible scientific data. Its role as a stable isotope-labeled internal standard is fundamental to the practice of high-precision quantitative analysis by mass spectrometry. By providing a self-validating system to correct for inevitable experimental variations, it allows researchers and drug development professionals to quantify trace levels of its corresponding analyte with a high degree of confidence. Understanding its properties, the principles of its application, and the logic of the experimental workflow is essential for any scientist engaged in the rigorous analysis of complex samples.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResolveMass Laboratories Inc. (2025, November 8).
- AptoChem.
- Pharmaffiliates. 1219804-52-0 | Product Name : Pentachloroanisole D3 (methoxy D3).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Benchchem. (2025, December).
- CWS ABROAD. Pentachloroanisole Reference Standard.
- HPC Standards.
- HPC Standards. Pentachloroanisole | 1X50MG | C7H3Cl5O | 691572 | 1825-21-4.
- LGC Standards. Pentachloroanisole | CAS 1825-21-4.
- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.
- AccuStandard. CAS No. 1825-21-4 - Pentachloroanisole.
- PubChem, National Library of Medicine. Pentachloroanisole | C7H3Cl5O | CID 15767.
- CAS Common Chemistry. Pentachloroanisole.
- Qmx Laboratories. Pentachloroanisole-d3 (methoxy-d3)
- CymitQuimica. CAS 1825-21-4: Pentachloroanisole.
- ChemicalBook. (2026, January 13). PENTACHLOROANISOLE | 1825-21-4.
- NIST. Anisole, 2,3,4,5,6-pentachloro-.
- NOAA. PENTACHLOROANISOLE - CAMEO Chemicals.
- Wikipedia. Pentachlorophenol.
- Wang, X. et al. (2008). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. PMC.
- Fuse, S. et al. Continuous-flow synthesis of vitamin D3.
- Fuse, S. et al. Supporting Information: Continuous-Flow Synthesis of Vitamin D3.
- Li, J. et al. (2025, November 28). Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. PMC.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Qmx Laboratories - Pentachloroanisole-d3(methoxy-d3)_1219804-52-0_0.1g [qmx.com]
- 8. cwsabroad.com [cwsabroad.com]
- 9. Pentachloroanisole | CAS 1825-21-4 | LGC Standards [lgcstandards.com]
- 10. Pentachloroanisole | C7H3Cl5O | CID 15767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. Anisole, 2,3,4,5,6-pentachloro- [webbook.nist.gov]
- 13. PENTACHLOROANISOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. texilajournal.com [texilajournal.com]
- 15. accustandard.com [accustandard.com]
- 16. CAS 1825-21-4: Pentachloroanisole | CymitQuimica [cymitquimica.com]
- 17. Pentachlorophenol - Wikipedia [en.wikipedia.org]
- 18. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
